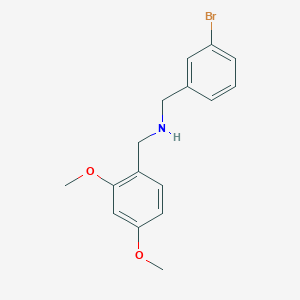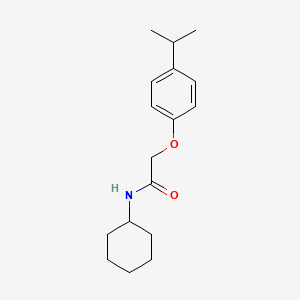
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione, also known as IBPD, is a chemical compound belonging to the pyrimidine family. IBPD is a heterocyclic organic compound that contains a pyrimidine ring with a benzyl and an iodo group attached to it. IBPD has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been proposed that 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione exerts its antitumor activity by inhibiting the activity of thymidylate synthase, an enzyme essential for DNA synthesis. 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has also been shown to induce apoptosis, a programmed cell death, in cancer cells. Additionally, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, leading to their death. 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been shown to modulate the immune system by enhancing the activity of natural killer cells, which play a crucial role in the body's defense against cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. Moreover, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione is highly soluble in water, which makes it suitable for various biological assays. However, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione also has some limitations. It is highly reactive and can undergo various side reactions, which can affect its biological activity. Moreover, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione exhibits poor bioavailability, which limits its therapeutic potential.
Direcciones Futuras
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential. One of the future directions could be the development of more potent and selective analogs of 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione. Moreover, the combination of 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione with other anticancer agents could enhance its therapeutic efficacy. Additionally, the investigation of the molecular mechanisms underlying the antitumor and antiviral activities of 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione could provide new insights into the development of novel therapies for cancer and viral infections.
Métodos De Síntesis
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione can be synthesized using various methods. One of the most common methods involves the reaction between 5-iodouracil and benzylamine in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which is then oxidized to form 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione. Another method involves the reaction between 5-iodouracil and benzyl bromide in the presence of potassium carbonate. This method yields 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione in high yields and purity.
Aplicaciones Científicas De Investigación
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus type 1 and 2. Moreover, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-benzyl-5-iodopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAAPKSCUSZQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)





![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)